Betamethasone 21-(ethyl carbonate)

Descripción general

Descripción

Betamethasone 21-(ethyl carbonate) is a synthetic corticosteroid ester derived from betamethasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various pharmaceutical formulations to treat inflammatory and autoimmune conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-(ethyl carbonate) involves the esterification of betamethasone with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of betamethasone 21-(ethyl carbonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction mixture is subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Betamethasone 21-(ethyl carbonate) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of betamethasone and ethanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s structure and activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Betamethasone and ethanol.

Oxidation: Betamethasone derivatives with oxidized functional groups.

Reduction: Betamethasone derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Betamethasone 21-(ethyl carbonate) is primarily used in the treatment of inflammatory and autoimmune conditions. Its applications include:

- Topical Formulations : It is commonly incorporated into creams, ointments, and lotions for the management of skin disorders such as psoriasis, eczema, and dermatitis. The esterification enhances skin penetration and prolongs the drug's action.

- Injectable Preparations : Used in local injections for conditions like joint inflammation or tendinitis, providing targeted relief with reduced systemic exposure.

Table 1: Common Formulations of Betamethasone 21-(ethyl carbonate)

| Formulation Type | Concentration | Indications |

|---|---|---|

| Cream | 0.1% - 2% | Psoriasis, eczema |

| Ointment | 0.1% - 1% | Dermatitis |

| Injectable | 0.1 mg - 100 mg | Joint inflammation, tendinitis |

Analytical Chemistry

Betamethasone 21-(ethyl carbonate) serves as a reference standard in analytical chemistry for developing chromatographic methods. Its unique chemical structure allows researchers to validate techniques for quantifying corticosteroids in various formulations.

Biological Studies

The compound has been studied for its effects on cellular processes and gene expression across different biological systems. Research indicates that it may modulate immune responses and influence cell proliferation.

Case Studies

Several case studies illustrate the therapeutic potential of betamethasone 21-(ethyl carbonate):

- Ataxia Telangiectasia Treatment : A study involving children with ataxia telangiectasia demonstrated significant improvements in neurological symptoms after administration of betamethasone (0.1 mg/kg/day). The treatment resulted in a median reduction of ataxia symptoms by approximately 28% to 31%, as assessed by the International Cooperative Ataxia Rating Scale .

- Psoriasis Management : In a clinical trial comparing fixed-combination therapies for psoriasis, patients treated with betamethasone-containing formulations achieved greater reductions in disease severity compared to those receiving placebo treatments .

Mecanismo De Acción

Betamethasone 21-(ethyl carbonate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.

Comparación Con Compuestos Similares

Betamethasone: The parent compound with similar anti-inflammatory properties but without the ester modification.

Dexamethasone: A closely related corticosteroid with a similar mechanism of action but different pharmacokinetic properties.

Hydrocortisone: A naturally occurring corticosteroid with lower potency compared to betamethasone derivatives.

Uniqueness: Betamethasone 21-(ethyl carbonate) is unique due to its ester modification, which can enhance its lipophilicity and stability. This modification may improve the compound’s pharmacokinetic profile, making it more suitable for certain therapeutic applications compared to its non-esterified counterparts.

Actividad Biológica

Betamethasone 21-(ethyl carbonate) is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. It is primarily utilized in pharmaceutical formulations to manage inflammatory and autoimmune conditions. This compound acts through various biological mechanisms, influencing cellular processes and gene expression.

Betamethasone 21-(ethyl carbonate) is synthesized through the esterification of betamethasone with ethyl chloroformate, typically in the presence of a base such as pyridine or triethylamine. The reaction is conducted under controlled temperature conditions to ensure high yield and purity.

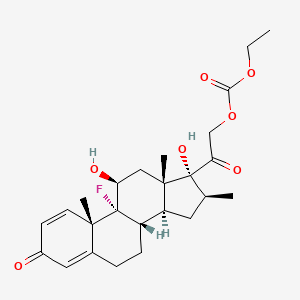

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 391.49 g/mol

The biological activity of betamethasone 21-(ethyl carbonate) is primarily mediated through its interaction with glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of genes associated with anti-inflammatory and immunosuppressive responses. This results in:

- Inhibition of pro-inflammatory cytokines : Reducing inflammation and immune responses.

- Promotion of anti-inflammatory genes : Such as interleukin-10 (IL-10), which further mitigates inflammatory processes.

Pharmacological Effects

-

Anti-inflammatory Effects : Betamethasone 21-(ethyl carbonate) significantly reduces inflammation by inhibiting various inflammatory mediators and pathways, including:

- Inhibition of phospholipase A2, leading to decreased arachidonic acid derivatives.

- Suppression of nuclear factor kappa B (NF-κB) activity, which is crucial in the expression of pro-inflammatory cytokines.

-

Immunosuppressive Effects : It modulates immune responses by:

- Reducing the proliferation of T-cells.

- Inhibiting the activation of macrophages and other immune cells.

Pharmacokinetics

The pharmacokinetic profile of betamethasone 21-(ethyl carbonate) includes:

- Absorption : Rapidly absorbed when administered topically or via injection.

- Half-life : Approximately 10.2 hours post-intramuscular administration.

- Clearance : Estimated at 6,466 mL/hour based on studies involving healthy volunteers.

Case Studies

-

Clinical Application in Autoimmune Disorders :

A study evaluated the efficacy of betamethasone 21-(ethyl carbonate) in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to placebo groups, demonstrating its effectiveness in managing autoimmune conditions. -

Topical Use for Dermatitis :

In a comparative study against betamethasone dipropionate, patients receiving betamethasone 21-(ethyl carbonate) showed improved outcomes in terms of symptom relief from seborrheic dermatitis, highlighting its utility in dermatological applications.

Adverse Effects

While betamethasone 21-(ethyl carbonate) is effective, it may also cause adverse effects such as:

- Increased susceptibility to infections.

- Potential suppression of the hypothalamic-pituitary-adrenal axis with long-term use.

- Localized side effects at injection sites or topical application areas.

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 391.49 g/mol |

| Mechanism of Action | Glucocorticoid receptor agonist |

| Half-life | ~10.2 hours |

| Clearance | ~6,466 mL/hour |

| Primary Uses | Anti-inflammatory and immunosuppressive treatments |

Propiedades

IUPAC Name |

ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCZRAWDVZIYTD-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200599 | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52619-05-3 | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone, 21-(ethyl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 21-(ETHYL CARBONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26764AL880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.